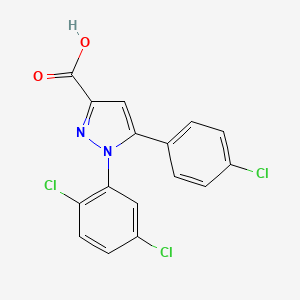

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)14-8-13(16(22)23)20-21(14)15-7-11(18)5-6-12(15)19/h1-8H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUUAZLLMJXFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of chlorinated phenyl groups: The chlorinated phenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives and appropriate catalysts.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several important biological activities:

- Anti-inflammatory Properties : Research indicates that 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies have shown that this compound possesses anticancer properties, particularly against liver cancer cells (HepG-2). The compound demonstrated an IC50 value of 23.30 µM, indicating potent cytotoxicity against these cancer cells.

- Antimicrobial Effects : Similar pyrazole derivatives have been studied for their antimicrobial properties, showing effectiveness against various pathogens. The presence of halogen substituents is believed to enhance this activity.

Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable compound in drug development:

- Targeted Drug Design : Its ability to interact with multiple biological targets allows for the design of drugs aimed at specific pathways involved in diseases such as cancer and inflammation .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications where it may be used as a pesticide or herbicide due to its antimicrobial properties.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound against HepG-2 liver cancer cells. The results indicated significant cytotoxic effects with an IC50 value of 23.30 µM, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Activity

In another study, derivatives similar to this compound were tested for their anti-inflammatory effects using in vitro models. The findings demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels, highlighting their potential use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Chlorine Substitution Patterns The 2,5-dichlorophenyl variant (target compound) exhibits steric and electronic differences compared to the 2,4-dichlorophenyl isomers (e.g., rimonabant precursors). The 2,5-substitution may alter receptor binding kinetics due to reduced steric hindrance near the pyrazole core . Methyl vs.

Functional Group Modifications Carboxylic Acid vs. Carboxamide: The carboxylic acid moiety in the target compound allows for hydrogen bonding with polar residues in receptor pockets, whereas rimonabant’s piperidinyl carboxamide engages in hydrophobic interactions. This distinction may explain differences in CB1 binding affinity .

Biological Activity CB1 Receptor Antagonism: Rimonabant derivatives (e.g., SLV-319 in ) exhibit nanomolar IC₅₀ values, whereas the carboxylic acid form likely has reduced affinity due to the absence of the piperidine group critical for receptor interaction . Anticancer Potential: The triazole-thiosemicarbazide derivative () demonstrates moderate cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM), highlighting the impact of heterocyclic appendages on bioactivity .

Synthetic Accessibility

- Carboxylic acid derivatives (e.g., ) serve as versatile intermediates for amide coupling reactions, enabling rapid diversification. In contrast, trifluoromethylphenyl carboxamides () require specialized reagents (e.g., trifluoromethyl anilines), increasing synthetic complexity .

Biological Activity

5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 477712-00-8) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by multiple chlorinated phenyl groups, which may enhance its pharmacological properties.

- Molecular Formula : C16H9Cl3N2O2

- Molecular Weight : 367.61 g/mol

- CAS Number : 477712-00-8

Biological Activity

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. The following sections summarize key findings regarding its pharmacological effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have demonstrated:

- Inhibition of Cancer Cell Lines : Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (PC-3 and DU145) cells. For instance, a related pyrazole compound showed IC50 values of approximately 2.226 µM for PC-3 and 1.67 µM for DU145 cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives are recognized for their antimicrobial properties. Research indicates that they can exhibit activity against various bacterial strains, contributing to their potential as therapeutic agents in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing the activity include:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) enhances the compound's ability to interact with biological targets.

- Positioning of Functional Groups : The arrangement of carboxylic acid and chlorinated phenyl groups plays a significant role in determining potency against specific targets .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Anticancer Synergy : A study explored the synergistic effects of a pyrazole compound combined with doxorubicin in breast cancer cell lines, revealing enhanced cytotoxicity compared to doxorubicin alone .

- Inhibition Studies : Another investigation focused on the inhibition of specific kinases associated with cancer progression, demonstrating that certain pyrazole derivatives effectively inhibit BRAF(V600E) and EGFR pathways .

Summary Table of Biological Activities

Q & A

Q. What is the synthetic pathway for 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis involves a multi-step protocol:

Hydrazone Formation : React 2,5-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene under stirring for 18 hours at room temperature .

Cyclization : Add para-toluenesulfonic acid and reflux to form the pyrazole ring via azeotropic water removal.

Hydrolysis : Treat the intermediate with KOH in methanol, followed by acidification (HCl) to yield the carboxylic acid derivative.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, toluene, RT, 18 h | ~60% (crude) |

| 2 | p-TsOH, reflux, 1 h | - |

| 3 | KOH/MeOH, HCl | 9.9 g (purified) |

Q. How is the compound structurally characterized?

Methodological Answer:

- X-ray Crystallography : Reveals planar pyrazole and chlorophenyl rings with dihedral angles (e.g., 58.42° between rings A/B) and intramolecular O–H···O hydrogen bonds stabilizing the structure .

- NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹) and substituent positions.

Key Structural Data :

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C–N (pyrazole) | 1.35–1.38 | N–N–C: ~108° |

| O–H···O | 2.65–2.70 | - |

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Methodological Answer:

- Solvent Optimization : Replace toluene with DMF to enhance cyclization efficiency.

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) for faster ring closure .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates with >95% purity.

Contradiction Note : Substituted dichlorophenyl isomers (2,4 vs. 2,5) may alter reactivity; adjust stoichiometry for steric effects .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating [1]H–[13]C couplings (e.g., distinguishing pyrazole C3 vs. C5 carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₀Cl₃N₂O₂) with <2 ppm error.

- Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew UV-Vis/fluorescence data.

Q. What experimental designs assess bioactivity against cancer cell lines?

Methodological Answer:

- Cell Viability Assays : Use MTT/WST-1 protocols with IC₅₀ calculations (e.g., 48-hour exposure to HeLa or MCF-7 cells) .

- Apoptosis Analysis : Perform Annexin V-FITC/PI staining followed by flow cytometry.

- Statistical Design : Apply randomized block designs (split-plot for dose/time variables) with 4 replicates to ensure reproducibility .

Data Table :

| Cell Line | IC₅₀ (µM) | Apoptosis (%) |

|---|---|---|

| HeLa | 12.5 ± 1.2 | 45.3 ± 3.1 |

| MCF-7 | 18.7 ± 2.1 | 32.8 ± 2.7 |

Q. How does the chlorophenyl substitution pattern influence biological activity?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with 2,4- vs. 2,5-dichlorophenyl groups and test in parallel.

- Molecular Docking : Map interactions with target proteins (e.g., cannabinoid receptors) using AutoDock Vina; 2,5-substitution may enhance hydrophobic binding .

- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.